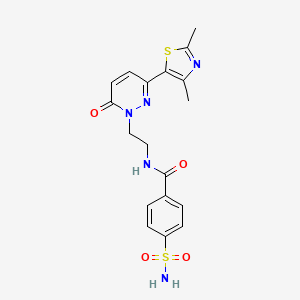
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are found in a variety of specialized products, often fused with benzene derivatives .
Synthesis Analysis
Thiazoles can be synthesized through several methods. One prominent method is the Hantzsch thiazole synthesis, which is a reaction between haloketones and thioamides .Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles. Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .Chemical Reactions Analysis
The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
The chemical structure of interest has been explored in the synthesis of novel heterocyclic compounds, including those with sulfonamido moieties, aimed for use as antibacterial agents. Such compounds have been generated through reactions involving active methylene compounds, leading to the production of pyran, pyridine, and pyridazine derivatives, among others. These new compounds have demonstrated high antibacterial activities in tests, indicating potential applications in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Radiolabelled Compounds for Receptor Imaging
Research has been conducted on developing radiolabelled, nonpeptide angiotensin II antagonists, including derivatives of the compound , for angiotensin II, AT1 receptor imaging. These compounds offer potential applications in medical imaging to study angiotensin II receptor distribution and function, providing insights into cardiovascular diseases and possible therapeutic targets (Hamill et al., 1996).
Reactivity and Derivative Synthesis
Studies on the reactivity of sulfamoyl azides, derived from secondary amines, with alkynes to form 1-sulfamoyl-1,2,3-triazoles have revealed new synthetic pathways. These pathways leverage the compound's structure to produce versatile intermediates for further chemical transformations, highlighting its utility in synthetic organic chemistry (Culhane & Fokin, 2011).
Antitumor and Antioxidant Agents
Compounds derived from the chemical structure have been synthesized and tested for their antitumor and antioxidant properties. Specific derivatives have shown promising results against Hep-G2 cell growth, indicating the potential of these compounds in developing new antitumor and antioxidant therapies (Aly et al., 2010).
Anti-asthmatic Activities
The synthesis of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides has been explored for their potential to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some derivatives have shown excellent anti-asthmatic activity, suggesting their application in developing new treatments for asthma and related respiratory conditions (Kuwahara et al., 1996).
Propiedades
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-11-17(28-12(2)21-11)15-7-8-16(24)23(22-15)10-9-20-18(25)13-3-5-14(6-4-13)29(19,26)27/h3-8H,9-10H2,1-2H3,(H,20,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKGTDWJZSSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

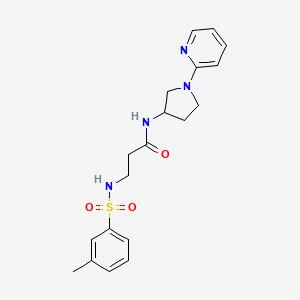
![2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2657716.png)
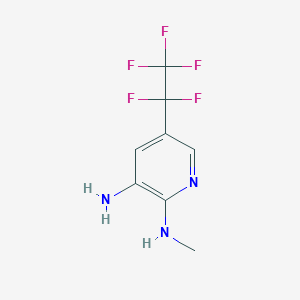
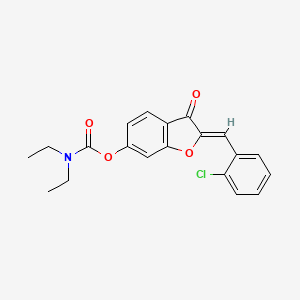
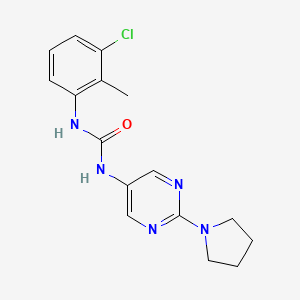
![N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2657724.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2657726.png)
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2657727.png)
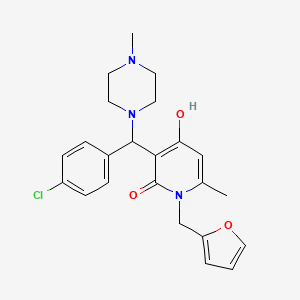
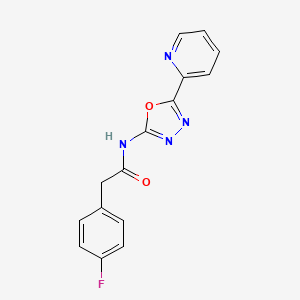
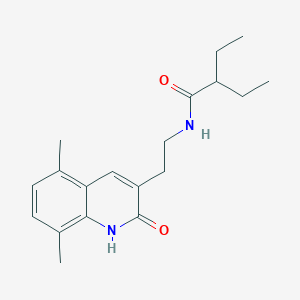

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2657736.png)
![6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2657737.png)